molecular formula C7H3Br2N3 B11835736 3,8-Dibromopyrido[2,3-b]pyrazine

3,8-Dibromopyrido[2,3-b]pyrazine

Cat. No.: B11835736
M. Wt: 288.93 g/mol
InChI Key: RCGACYBJLMYSSF-UHFFFAOYSA-N
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Description

3,8-Dibromopyrido[2,3-b]pyrazine is a heterocyclic compound that belongs to the class of pyridopyrazines It is characterized by the presence of two bromine atoms at the 3rd and 8th positions of the pyridopyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,8-Dibromopyrido[2,3-b]pyrazine typically involves halogenation reactions. One common method is the deprotometalation-trapping reaction using mixed 2,2,6,6-tetramethylpiperidino-based lithium-zinc combinations in tetrahydrofuran. This method allows for the selective introduction of bromine atoms at the desired positions on the pyridopyrazine ring .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

3,8-Dibromopyrido[2,3-b]pyrazine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions to introduce aryl or alkyl groups.

    Copper Catalysts: Employed in C-N bond formation reactions.

    Lithium-Zinc Combinations: Utilized in deprotometalation-trapping reactions.

Major Products Formed

Mechanism of Action

The mechanism of action of 3,8-Dibromopyrido[2,3-b]pyrazine is primarily related to its ability to interact with biological targets through its bromine atoms and heterocyclic structure. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during chemical modifications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,8-Dibromopyrido[2,3-b]pyrazine is unique due to the specific positioning of the bromine atoms, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring precise control over molecular interactions and reactivity .

Properties

Molecular Formula

C7H3Br2N3

Molecular Weight

288.93 g/mol

IUPAC Name

3,8-dibromopyrido[2,3-b]pyrazine

InChI

InChI=1S/C7H3Br2N3/c8-4-1-2-10-7-6(4)11-3-5(9)12-7/h1-3H

InChI Key

RCGACYBJLMYSSF-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C(=C1Br)N=CC(=N2)Br

Origin of Product

United States

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